

# 2-Benzhydryl-2H-pyran-4(3H)-one as a chemical probe

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Benzhydryl-2H-pyran-4(3H)-one

Cat. No.: B3285519

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As a chemical probe, 2-(Morpholin-4-yl)-6-(thianthren-1-yl)-4H-pyran-4-one (NU7026) serves as a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for studying DNA-PK signaling and its role in cellular processes, particularly DNA repair and cancer biology.

## Application Notes

**Introduction:** 2-(Morpholin-4-yl)-6-(thianthren-1-yl)-4H-pyran-4-one, commonly known as NU7026, is a synthetic small molecule that belongs to the 2,6-disubstituted pyran-4-one class of compounds. It functions as an ATP-competitive inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for the repair of DNA double-strand breaks (DSBs). Due to its selectivity for DNA-PK over other related kinases such as PI3K, ATM, and ATR, NU7026 is a valuable tool for dissecting the specific roles of DNA-PK in cellular responses to DNA damage.

**Mechanism of Action:** NU7026 binds to the ATP-binding pocket of the catalytic subunit of DNA-PK (DNA-PKcs), thereby preventing the phosphorylation of downstream substrates. This inhibition of DNA-PK activity disrupts the NHEJ pathway, leading to an accumulation of unrepaired DSBs. Consequently, cells treated with NU7026 exhibit increased sensitivity to DNA-damaging agents, such as ionizing radiation and certain chemotherapeutics.

**Applications:**

- Elucidation of the DNA-PK signaling pathway: NU7026 can be used to investigate the downstream targets of DNA-PK and its role in various cellular processes, including cell cycle checkpoints, apoptosis, and transcription.
- Cancer research: As an inhibitor of a crucial DNA repair pathway, NU7026 can be employed to study the effects of DNA-PK inhibition on cancer cell survival and to explore its potential as a sensitizing agent for radiotherapy and chemotherapy.
- Drug development: NU7026 serves as a lead compound for the development of novel and more potent DNA-PK inhibitors for therapeutic applications.

## Quantitative Data

The following table summarizes the in vitro inhibitory activity of NU7026 against DNA-PK and other related kinases.

Kinase	IC50 (μM)	Selectivity vs. DNA-PK
DNA-PK	0.23	-
PI3K	13.0	~57-fold
ATM	>100	>435-fold
ATR	>100	>435-fold

## Experimental Protocols

### In Vitro DNA-PK Kinase Assay

This protocol describes a biochemical assay to measure the inhibitory activity of NU7026 on purified DNA-PK enzyme.

#### Materials:

- Human DNA-PK enzyme (e.g., Promega, V4106)
- DNA-PK substrate (e.g., a peptide substrate derived from p53)

- [ $\gamma$ -<sup>32</sup>P]ATP
- Kinase assay buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 0.2 mM EGTA, 0.1 mM EDTA)
- NU7026 (dissolved in DMSO)
- Phosphocellulose paper
- Scintillation counter

**Procedure:**

- Prepare a reaction mixture containing the kinase assay buffer, DNA-PK enzyme, and the peptide substrate.
- Add varying concentrations of NU7026 or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.
- Initiate the kinase reaction by adding [ $\gamma$ -<sup>32</sup>P]ATP.
- Incubate the reaction for 10 minutes at 30°C.
- Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [ $\gamma$ -<sup>32</sup>P]ATP.
- Measure the amount of incorporated <sup>32</sup>P using a scintillation counter.
- Calculate the percentage of DNA-PK activity inhibition for each concentration of NU7026 and determine the IC<sub>50</sub> value.

## Cellular Assay for DNA Damage ( $\gamma$ H2AX Staining)

This protocol describes a cell-based assay to assess the effect of NU7026 on the repair of DNA double-strand breaks by measuring the levels of phosphorylated H2AX ( $\gamma$ H2AX), a marker of DSBs.

**Materials:**

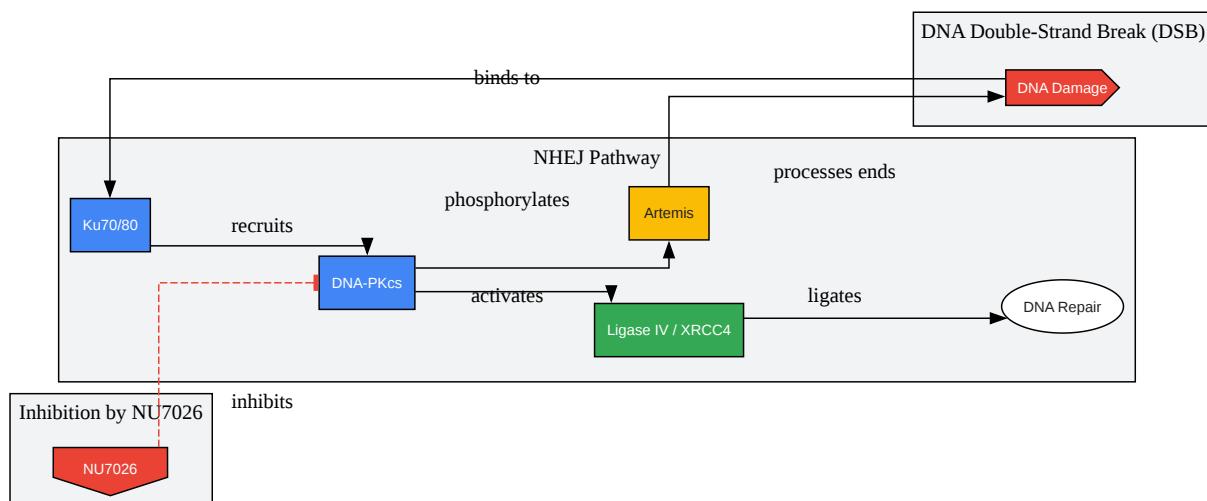
- Cancer cell line of interest (e.g., HeLa, U2OS)
- Cell culture medium and supplements
- NU7026 (dissolved in DMSO)
- DNA-damaging agent (e.g., ionizing radiation or etoposide)
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against γH2AX
- Fluorescently labeled secondary antibody
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Fluorescence microscope or flow cytometer

**Procedure:**

- Seed cells in appropriate culture vessels (e.g., chamber slides or multi-well plates) and allow them to adhere overnight.
- Pre-treat the cells with NU7026 or DMSO for 1-2 hours.
- Induce DNA damage by exposing the cells to a DNA-damaging agent.
- Incubate the cells for the desired time points to allow for DNA repair.
- Fix the cells with the fixation solution.

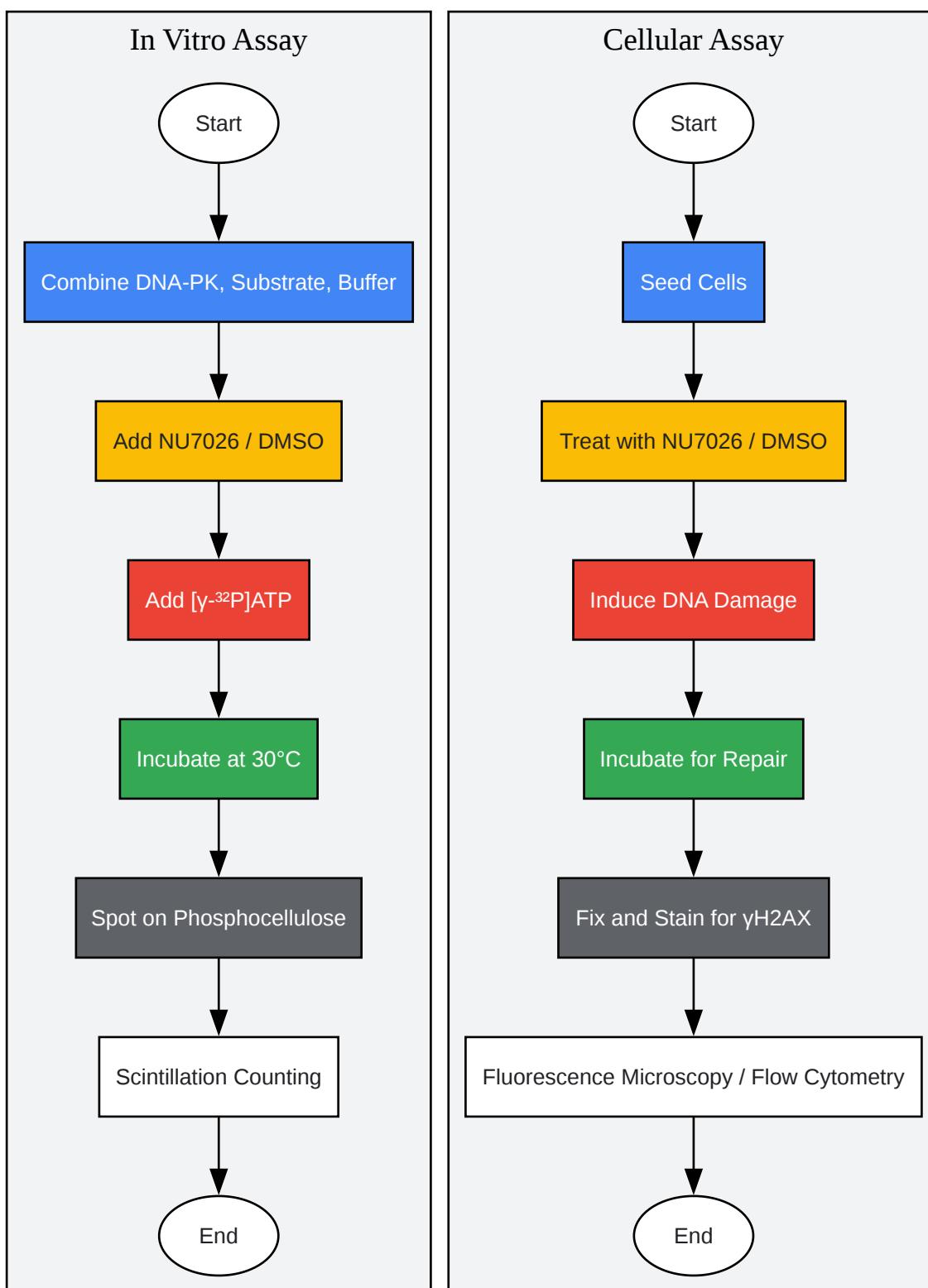
- Permeabilize the cells with the permeabilization buffer.
- Block non-specific antibody binding with the blocking buffer.
- Incubate the cells with the primary antibody against  $\gamma$ H2AX.
- Wash the cells with PBS.
- Incubate the cells with the fluorescently labeled secondary antibody and DAPI.
- Wash the cells with PBS.
- Visualize and quantify the  $\gamma$ H2AX foci using a fluorescence microscope or measure the overall fluorescence intensity using a flow cytometer.

## Visualizations



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Caption: DNA-PK signaling in the NHEJ pathway and its inhibition by NU7026.



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Caption: Experimental workflows for in vitro and cellular assays with NU7026.

- To cite this document: BenchChem. [2-Benzhydryl-2H-pyran-4(3H)-one as a chemical probe]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3285519#2-benzhydryl-2h-pyran-4-3h-one-as-a-chemical-probe\]](https://www.benchchem.com/product/b3285519#2-benzhydryl-2h-pyran-4-3h-one-as-a-chemical-probe)

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